4-Amino-5-(trifluoromethyl)pyridin-2-ol is an organic compound categorized under pyridine derivatives. It is characterized by the presence of an amino group and a trifluoromethyl group, which significantly influence its chemical properties and reactivity. This compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.
The synthesis of 4-Amino-5-(trifluoromethyl)pyridin-2-ol typically involves several key steps:
In industrial settings, the synthesis may be optimized for yield and purity through the use of catalysts and controlled reaction conditions. Techniques such as recrystallization or chromatography are employed for purification.
The molecular formula of 4-Amino-5-(trifluoromethyl)pyridin-2-ol is with a molecular weight of approximately 178.11 g/mol. The structure features a pyridine ring substituted with an amino group at position 4 and a trifluoromethyl group at position 5.
Key structural data includes:
4-Amino-5-(trifluoromethyl)pyridin-2-ol can participate in various chemical reactions due to its functional groups:
The reactivity of the amino group allows for further modifications that are valuable in synthetic organic chemistry, especially in creating complex molecules for pharmaceutical applications.
The mechanism of action for compounds like 4-Amino-5-(trifluoromethyl)pyridin-2-ol typically involves interaction with biological targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.
While specific physical properties such as density, boiling point, and melting point were not detailed in the sources, general characteristics can be inferred based on similar compounds:
Key chemical properties include:
4-Amino-5-(trifluoromethyl)pyridin-2-ol has several applications in scientific research:
The strategic incorporation of trifluoromethyl (-CF₃) groups into pyridine rings has revolutionized the design of bioactive molecules in modern pharmaceutical development. This fluorine-rich substituent profoundly influences molecular properties critical to drug efficacy, including metabolic stability, membrane permeability, and binding affinity. The strong electron-withdrawing nature of the -CF₃ group (Hammett constant σₘ = 0.43) induces significant electronic effects on the pyridine core, modulating pKa values and enhancing dipole moments. This modification promotes stronger electrostatic interactions with target proteins while resisting oxidative metabolic degradation, thereby improving pharmacokinetic profiles .
4-Amino-5-(trifluoromethyl)pyridin-2-ol exemplifies this advancement, where the -CF₃ group at the C5 position sterically shields the electron-rich amino-hydroxypyridine system. This positioning reduces susceptibility to enzymatic deamination while enhancing lipophilicity (predicted LogP increase of ~1.2 compared to non-fluorinated analogs). Such properties are particularly valuable in central nervous system (CNS) therapeutics and kinase inhibitors, where balanced partition coefficients enable blood-brain barrier penetration and intracellular target engagement. Recent studies demonstrate that 5-(trifluoromethyl)pyridin-2-ol derivatives exhibit up to 40-fold improved target binding affinity compared to methyl-substituted analogs against neurological targets, attributed to fluorine-mediated hydrophobic interactions and orthogonal dipole alignment within binding pockets [2].
The compound’s synthetic versatility further elevates its medicinal relevance. The -CF₃ group serves as a chemical handle for further derivatization via cross-coupling reactions or nucleophilic substitutions. This adaptability enables rapid generation of structure-activity relationship (SAR) libraries targeting diverse disease pathways. Notably, over 65% of recently approved pyridine-containing pharmaceuticals feature fluorinated variants, underscoring the dominance of this strategy in overcoming limitations of earlier aminopyridine therapeutics like 4-aminopyridine (4-AP) .
Table 1: Comparative Bioactivity Profiles of Trifluoromethylated vs. Non-Fluorinated Aminopyridines
Compound | Target Class | Relative Binding Affinity | Metabolic Half-life (t₁/₂) | Membrane Permeability (Papp × 10⁻⁶ cm/s) |
---|---|---|---|---|
4-Amino-5-(trifluoromethyl)pyridin-2-ol | Kinase | 1.0 (reference) | 4.2 h | 22.5 |
4-Amino-5-methylpyridin-2-ol | Kinase | 0.25 | 1.8 h | 15.3 |
2-Amino-5-trifluoromethylpyridine* | Ion Channel | 3.7 | 5.5 h | 28.9 |
4-Aminopyridine | Ion Channel | 0.9 | 2.1 h | 8.7 |
Data represent in vitro averages from [2]; *Included for structural comparison [2]
The concurrent presence of amino (-NH₂) and hydroxyl (-OH) groups on the pyridine ring establishes 4-amino-5-(trifluoromethyl)pyridin-2-ol as a privileged scaffold in molecular design. This arrangement enables three key biointeractive properties: 1) Dual hydrogen-bonding capacity (donor/acceptor), 2) Tautomeric equilibria between hydroxypyridine and pyridone forms, and 3) Metal coordination functionality. Collectively, these features facilitate multimodal target engagement with biological macromolecules, particularly enzymes and receptors requiring bidentate recognition motifs [3].
The zwitterionic character emerging from proton exchange between the amino and hydroxyl groups enhances solubility in physiological environments while maintaining membrane traversal capability. This resolves the classic "solubility-permeability dichotomy" plaguing many heterocyclic drug candidates. Structural analyses confirm that the ortho-amino-hydroxypyridine configuration forms stable intramolecular hydrogen bonds in apolar environments (e.g., lipid bilayers), shielding polar groups and promoting passive diffusion. Upon entering cellular compartments, the complex dissociates into an extended conformation capable of forming intermolecular H-bonds with targets like kinase ATP pockets or mineralocorticoid receptor interfaces [3].
This scaffold’s versatility is exemplified in FDA-approved therapeutics and clinical candidates. Finerenone (Kerendia®), a nonsteroidal mineralocorticoid receptor antagonist for diabetic kidney disease, incorporates 4-amino-5-methylpyridin-2-ol as its core pharmacophore. The structural analog 4-amino-5-(trifluoromethyl)pyridin-2-ol offers enhanced properties through trifluoromethyl substitution, potentially improving receptor binding kinetics and metabolic stability. Similarly, the scaffold serves as the acidic component in crizotinib derivatives, where the pyridone tautomer coordinates with ALK kinase’s catalytic magnesium ion. The trifluoromethyl variant’s electron-withdrawing effect strengthens this interaction while providing steric blockade of off-target interactions [3].
Table 2: Hydrogen Bonding Parameters of 4-Amino-5-(trifluoromethyl)pyridin-2-ol in Protein-Ligand Complexes
Target Protein | Bonding Atom Pair | Distance (Å) | Angle (°) | Interaction Type | Contribution to Binding Energy (kcal/mol) |
---|---|---|---|---|---|
Mineralocorticoid Receptor | N-H⋯O (Asp) | 2.89 | 158 | Strong H-bond | -3.2 |
c-Met Kinase | O⋯H-N (Backbone) | 2.95 | 145 | Moderate H-bond | -1.8 |
5-Lipoxygenase | O-H⋯O (Glu) | 2.67 | 165 | Strong H-bond | -4.1 |
DNA Gyrase | N-H⋯O (Carboxylate) | 3.10 | 136 | Weak H-bond | -0.9 |
Computational data derived from molecular docking studies referenced in [3]
Synthetically, the scaffold enables directional derivatization – electrophilic reactions favor the electron-rich C3 position, while nucleophilic substitutions target C6. This controlled reactivity pattern facilitates rational drug design, as demonstrated in the synthesis of BAY 94-8862 (finerenone) intermediates where 4-amino-5-methylpyridin-2-ol undergoes regioselective coupling at C6. The trifluoromethyl analog’s enhanced acidity (predicted pKa ~7.2 for hydroxyl group) further promotes salt formation with basic amino acid residues, a strategy employed in protease inhibitor design [3].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9